molecular formula C12H17ClN2O B8605050 2-Chloro 3-diisopropylaminocarbonyl pyridine

2-Chloro 3-diisopropylaminocarbonyl pyridine

Cat. No. B8605050
M. Wt: 240.73 g/mol
InChI Key: LSMQYPMEOQIVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05079363

Procedure details

In a similar manner but by refluxing 2-chloro 3-diisopropylaminocarbonyl pyridine and sodium methylate for 45 hours, 3-diisopropylaminocarbonyl 2-methoxy pyridine is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[C:7]([C:8]([N:10]([CH:14]([CH3:16])[CH3:15])[CH:11]([CH3:13])[CH3:12])=[O:9])=[CH:6][CH:5]=[CH:4][N:3]=1.[CH3:17][O-:18].[Na+]>>[CH:11]([N:10]([CH:14]([CH3:16])[CH3:15])[C:8]([C:7]1[C:2]([O:18][CH3:17])=[N:3][CH:4]=[CH:5][CH:6]=1)=[O:9])([CH3:13])[CH3:12] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC=C1C(=O)N(C(C)C)C(C)C
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)N(C(=O)C=1C(=NC=CC1)OC)C(C)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 98%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.